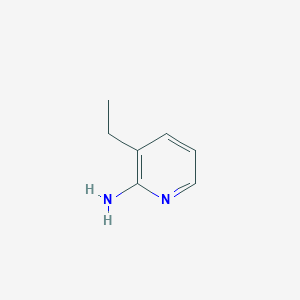

3-Ethylpyridin-2-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-ethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAZAHLROWIQRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453301 | |

| Record name | 3-ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42753-67-3 | |

| Record name | 3-ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, spin-spin coupling, and various 2D correlation experiments, a complete and unambiguous assignment of the molecular structure can be achieved.

The ¹H NMR spectrum of 3-Ethylpyridin-2-amine is expected to display distinct signals corresponding to each unique proton environment in the molecule. The presence of the electron-donating amino (-NH₂) group and the ethyl (-CH₂CH₃) group on the pyridine (B92270) ring significantly influences the chemical shifts of the aromatic protons.

The spectrum would feature signals for three aromatic protons on the pyridine ring, two protons from the amine group, and five protons from the ethyl group. The amino group protons typically appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. The protons of the ethyl group are expected to present as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons.

The aromatic region will show three distinct signals for the protons at positions 4, 5, and 6 of the pyridine ring. The electron-donating amino group at C2 and the alkyl group at C3 cause upfield shifts for the ring protons compared to unsubstituted pyridine. Based on substituent effects, the proton at C6, adjacent to the ring nitrogen, is expected to be the most downfield of the aromatic signals.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H6 (Pyridine) | 7.8 - 8.0 | Doublet of doublets (dd) | ~5 Hz, ~2 Hz |

| H4 (Pyridine) | 7.2 - 7.4 | Doublet of doublets (dd) | ~7 Hz, ~2 Hz |

| H5 (Pyridine) | 6.5 - 6.7 | Doublet of doublets (dd) | ~7 Hz, ~5 Hz |

| -NH₂ | 4.5 - 5.5 | Broad singlet (br s) | N/A |

| -CH₂- (Ethyl) | 2.5 - 2.7 | Quartet (q) | ~7.5 Hz |

| -CH₃ (Ethyl) | 1.2 - 1.4 | Triplet (t) | ~7.5 Hz |

The carbon atom C2, directly bonded to the amino group, is expected to be significantly shielded and appear at a high field (low ppm value) for an aromatic carbon, typically in the range of 155-160 ppm. Conversely, the other pyridine ring carbons will appear in the aromatic region (110-150 ppm). The carbons of the ethyl group will appear in the aliphatic region of the spectrum, with the methylene carbon (-CH₂) being more downfield than the methyl carbon (-CH₃).

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Pyridine) | 155 - 160 |

| C6 (Pyridine) | 145 - 150 |

| C4 (Pyridine) | 135 - 140 |

| C3 (Pyridine) | 120 - 125 |

| C5 (Pyridine) | 110 - 115 |

| -CH₂- (Ethyl) | 22 - 26 |

| -CH₃ (Ethyl) | 12 - 15 |

To confirm the assignments made from 1D NMR spectra and to establish the precise connectivity of the molecule, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings. Key expected correlations include the coupling between the -CH₂- and -CH₃ protons of the ethyl group. emerypharma.comlibretexts.org Additionally, correlations between the adjacent aromatic protons (H4 with H5, and H5 with H6) would be observed, confirming their positions on the pyridine ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment establishes one-bond correlations between protons and the carbons to which they are directly attached. nih.gov It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the triplet at ~1.3 ppm would show a correlation to the carbon signal at ~13 ppm, confirming the -CH₃ assignment.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. azom.com This technique provides the final pieces of the structural puzzle by linking different fragments of the molecule. Key HMBC correlations for this compound would include:

Correlations from the methylene (-CH₂) protons of the ethyl group to the pyridine ring carbons C3 and C4.

Correlations from the aromatic proton H4 to carbons C2, C3, C5, and C6.

Correlations from the amino protons (-NH₂) to carbons C2 and C3.

Together, these 2D NMR techniques would provide an unambiguous and complete structural assignment for this compound. analyzetest.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups. As a primary aromatic amine, the most prominent features would be the N-H stretching vibrations.

N-H Stretching: Primary amines typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes of the -NH₂ group. wpmucdn.comorgchemboulder.com

C-H Stretching: The spectrum would also show absorptions for C-H stretching. Aromatic C-H stretches are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would appear just below 3000 cm⁻¹. libretexts.org

N-H Bending: An N-H bending (scissoring) vibration for the primary amine is expected in the region of 1580-1650 cm⁻¹. orgchemboulder.com

C=C and C=N Stretching: Aromatic ring stretching vibrations for the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration for an aromatic amine typically appears as a strong band in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Table 3: Predicted FT-IR Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Asymmetric Stretch | ~3450 | Medium |

| N-H Symmetric Stretch | ~3350 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2970 | Medium-Strong |

| N-H Bend (Scissoring) | 1580 - 1650 | Medium-Strong |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1335 | Strong |

Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to changes in polarizability during a vibration, whereas FT-IR is sensitive to changes in the dipole moment. nih.gov For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and the carbon backbone.

The spectrum would be characterized by:

Pyridine Ring Modes: The symmetric "ring breathing" vibration of the pyridine ring, which is often a strong and sharp band in the Raman spectrum, would be expected around 990-1030 cm⁻¹. Other ring deformation and stretching modes would also be visible.

C-C Stretching: The C-C stretching vibration of the ethyl group would be Raman active.

N-H Vibrations: While N-H stretching vibrations are strong in the IR spectrum, they are typically weak in the Raman spectrum. Conversely, some N-H bending or wagging modes may be more readily observed.

A comparative analysis of both FT-IR and Raman spectra would allow for a more complete assignment of the vibrational modes of this compound, confirming the presence of all key structural features.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For this compound, the molecular ion peak (M+) is expected at an m/z value corresponding to its molecular weight. The calculated molecular weight of this compound (C7H10N2) is approximately 122.17 g/mol . nih.gov

Upon ionization in the mass spectrometer, the molecular ion becomes energetically unstable and undergoes fragmentation, breaking into smaller, characteristic pieces. chemguide.co.uk The analysis of this fragmentation pattern provides a molecular fingerprint that helps confirm the compound's structure. For aliphatic amines, a common fragmentation pathway is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu

The expected fragmentation for this compound would involve several key bond cleavages. A primary fragmentation event would be the loss of a methyl radical (•CH3) from the ethyl group, resulting in a significant peak at m/z 107. Another prominent fragmentation would be the loss of the entire ethyl radical (•CH2CH3), leading to a fragment ion at m/z 93. This process, known as benzylic cleavage (in this case, pyridylic cleavage), is favored due to the relative stability of the resulting pyridinyl ion.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss | Significance |

|---|---|---|---|

| 122 | [C7H10N2]+• | - | Molecular Ion (M+) |

| 107 | [M - CH3]+ | •CH3 | Loss of a methyl radical from the ethyl group |

| 93 | [M - C2H5]+ | •C2H5 | Loss of an ethyl radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from lower energy ground states to higher energy excited states. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the presence of chromophores—groups of atoms involved in π bonding. uzh.ch

The structure of this compound contains two key features that give rise to UV absorption: the pyridine ring, which is a conjugated π system, and the nitrogen atoms of both the ring and the amino group, which possess non-bonding electron pairs (lone pairs). Consequently, the UV-Vis spectrum of this compound is expected to be characterized by two main types of electronic transitions: π → π* and n → π*. libretexts.org

π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch They are typically high-energy transitions and result in strong absorption bands. The conjugated system of the pyridine ring is primarily responsible for these transitions in this compound.

n → π transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to a π* antibonding orbital. youtube.com These transitions are generally of lower energy and have lower intensity compared to π → π* transitions.

The exact absorption maxima (λmax) depend on the solvent and the specific electronic environment, but these transitions are expected to occur within the 200-400 nm range of the UV spectrum. libretexts.org

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Structural Feature Responsible | Expected Characteristics |

|---|---|---|---|

| π → π* | π bonding to π* antibonding | Pyridine ring (conjugated system) | High energy, high intensity absorption |

| n → π* | Non-bonding to π* antibonding | Nitrogen atoms (lone pairs) | Lower energy, lower intensity absorption |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique involves directing a beam of X-rays onto a single crystal of the substance. The crystal diffracts the X-rays in specific directions, and by measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be produced. wikipedia.org From this map, the exact positions of the atoms, their chemical bonds, and their arrangement in the crystal lattice can be determined.

While specific X-ray diffraction data for this compound is not widely published, a crystallographic study would yield crucial information about its solid-state conformation. The key parameters obtained from such an analysis include:

Crystal System: The classification of the crystal based on its symmetry (e.g., cubic, monoclinic, orthorhombic).

Space Group: A more detailed description of the crystal's symmetry, including both rotational and translational elements.

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ), which define the repeating structural unit of the crystal.

This information would provide an unambiguous determination of bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) within the solid-state structure of this compound.

Table 3: Parameters Determined by Single-Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Crystal System | The basic geometric classification of the crystal lattice. |

| Space Group | The set of symmetry operations that describe the unit cell. |

| Unit Cell Parameters (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit in the crystal. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Bond Lengths & Angles | The intramolecular distances and angles between bonded atoms. |

Mechanistic Investigations of Chemical Reactivity

Reaction Mechanisms of the Amine Functionality

The primary amine group at the 2-position is a site of significant chemical activity, primarily due to the lone pair of electrons on the nitrogen atom.

The lone pair of electrons on the nitrogen of the amine group makes 3-Ethylpyridin-2-amine a potent nucleophile. chemguide.co.uk This nucleophilicity allows it to readily attack electron-deficient centers, leading to a variety of derivatization reactions.

Acylation: In acylation reactions, such as with acyl chlorides or acid anhydrides, the amine nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, which then collapses to form an N-acylated product (an amide) and eliminates a leaving group (e.g., chloride). The reaction is often vigorous and results in the formation of a stable amide bond. chemguide.co.uk

Alkylation: The reaction with alkyl halides is a classic example of the amine's nucleophilicity, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism. msu.edu The amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a secondary amine. A key mechanistic consideration is that the resulting secondary amine is often more nucleophilic than the primary starting material, which can lead to further alkylation, producing a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. chemguide.co.ukmsu.edu Controlling the stoichiometry and reaction conditions is therefore essential to selectively obtain the desired N-alkylated derivative.

| Reaction Type | Electrophile Example | General Mechanism | Product Class |

|---|---|---|---|

| Acylation | Ethanoyl chloride | Nucleophilic acyl substitution | N-(3-ethylpyridin-2-yl)acetamide |

| Alkylation | Bromoethane | SN2 Reaction | N-ethyl-3-ethylpyridin-2-amine |

The amine group in aromatic systems can undergo oxidation, though it often requires specific reagents to avoid side reactions on the ring. Strong oxidizing agents can lead to complex mixtures of products or polymerization. Controlled oxidation can potentially form nitroso or nitro compounds, although these reactions are less common for heterocyclic amines compared to anilines.

Reduction of the amine group itself is not a typical transformation, as it is already in a low oxidation state. However, related functional groups can be reduced to form the amine. For instance, the reduction of a nitro group at the 2-position of a 3-ethylpyridine (B110496) ring is a common synthetic route to produce this compound. msu.edu This transformation typically involves catalysts like palladium on carbon (Pd/C) with a hydrogen source or metals like tin or iron in acidic media.

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring, while aromatic, has distinct reactivity compared to benzene (B151609) due to the presence of the electronegative nitrogen atom.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. libretexts.org The electronegative nitrogen atom withdraws electron density from the ring inductively, making it less nucleophilic. youtube.com Furthermore, under the acidic conditions often used for EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, placing a positive charge on the ring and causing severe deactivation. libretexts.orgwikipedia.org

Despite this deactivation, the substituents on the ring play a crucial role in directing any potential substitution. The amine group at the C-2 position is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C-3 and C-5). The ethyl group at C-3 is a weak activating group, also directing ortho and para (to C-2, C-4, and C-6). The dominant directing effect comes from the strongly activating amino group. Therefore, electrophilic attack would be most favored at the C-5 position.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally not successful with pyridine-containing compounds like this compound. youtube.comlibretexts.org The basic nitrogen atom of the pyridine ring acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl3), which is required for the reaction. libretexts.org This coordination places a positive charge on the ring, deactivating it to a point where it will not undergo the desired electrophilic attack. libretexts.orgyoutube.com

| Position | Influence of Amine Group (at C2) | Influence of Ethyl Group (at C3) | Influence of Ring Nitrogen | Overall Predicted Reactivity towards EAS |

|---|---|---|---|---|

| C4 | None (meta) | Activating (ortho) | Deactivating | Low |

| C5 | Activating (para) | None (meta) | Deactivating | Highest (Most favored site) |

| C6 | None (meta) | Activating (para) | Deactivating | Low |

Modern synthetic methods utilize transition metal catalysts to achieve transformations that are difficult via traditional means. mdpi.com The pyridine nitrogen of this compound can act as a coordinating atom to direct metal catalysts to specific sites on the molecule. This can facilitate C-H activation of the ethyl group or other positions on the ring. For instance, palladium, rhodium, or iridium catalysts can coordinate to the pyridine nitrogen and subsequently activate a C-H bond at the C-6 position or on the ethyl group through the formation of a cyclometalated intermediate. This strategy enables the regioselective introduction of new functional groups.

Mechanistic Pathways of Complex Formation with Transition Metals

This compound is an excellent ligand for forming coordination complexes with transition metals. Its structure allows it to act as a bidentate chelating agent, binding to a metal ion through both the pyridine ring nitrogen and the exocyclic amine nitrogen. pvpcollegepatoda.org

The mechanism of complex formation typically involves a ligand substitution reaction. In solution, transition metal ions are usually solvated, existing as aqua complexes (e.g., [Cu(H2O)6]2+). When this compound is introduced, it displaces the weakly bound solvent molecules from the metal's coordination sphere. docbrown.info The formation of a highly stable five-membered chelate ring is a significant thermodynamic driving force for the reaction. pvpcollegepatoda.org The lone pair of electrons on each nitrogen atom forms a dative covalent bond with an empty orbital of the central metal ion. docbrown.info The stoichiometry of the resulting complex (e.g., ML or ML2) depends on the metal ion, its preferred coordination number, and the reaction conditions. rsc.org Studies on the closely related 2-amino-3-methylpyridine (B33374) show that it readily forms complexes with metals like Cu(II) and Ag(I), coordinating through the ring nitrogen. mdpi.com In some cases, the amine group can also bridge two metal centers, leading to the formation of coordination polymers. mdpi.com

Kinetic and Thermodynamic Studies of Key Reactions

General reactivity patterns for aminopyridines suggest that the amino group can participate in nucleophilic substitutions, additions, and diazotization reactions, while the pyridine ring can undergo electrophilic substitution, although it is generally deactivated by the nitrogen atom. The ethyl group at the 3-position would be expected to exert a modest steric and electronic influence on these reactions compared to unsubstituted 2-aminopyridine (B139424). However, without specific studies on this compound, any discussion of its reaction kinetics and thermodynamics would be purely speculative.

The absence of such fundamental data highlights an area ripe for future research. Investigations into the kinetics of reactions such as N-acylation, alkylation, or condensation with carbonyl compounds would provide valuable insights into the reactivity of this specific molecule. Similarly, thermodynamic studies would quantify the stability of its reaction products and intermediates, offering a more complete understanding of its chemical behavior.

Due to the lack of specific data in the scientific literature, no data tables on the kinetic and thermodynamic parameters for reactions of this compound can be provided at this time. Further experimental research is required to elucidate these properties.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties and reactivity of a molecule at the atomic level.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insight into conformational flexibility and dynamics. nih.govresearchgate.net

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to screen virtual compound libraries against a protein target.

While the aminopyridine core is of great interest in medicinal chemistry, specific and detailed docking studies for 3-Ethylpyridin-2-amine are not readily found in peer-reviewed journals. The compound and its derivatives, such as 5-chloro-3-ethylpyridin-2-amine, are included in chemical libraries that may be used for virtual screening and docking experiments in the context of drug development google.com. A patent related to targeted drug development mentions the general use of docking to identify molecules that could bind to targets like the Epidermal Growth Factor Receptor (EGFR), but it does not provide specific results or binding scores for this compound itself google.com. The focus of such research is typically on the larger, more complex molecules synthesized from this starting material.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical calculations can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their electronic structure.

Despite the utility of these methods, specific computational studies detailing the predicted spectroscopic parameters for this compound are not available in the surveyed scientific literature. While experimental data for derivatives like 5-bromo-3-ethylpyridin-2-amine exists, which includes ¹H NMR characterization, corresponding computational predictions for the parent compound have not been published googleapis.com. The general principles of amine spectroscopy are well-established, but a dedicated computational analysis for this compound is lacking in the available research.

Medicinal Chemistry and Biological Activity Investigations of 3 Ethylpyridin 2 Amine and Its Analogs

Applications as Precursors in Bioactive Compound Synthesis

The 2-aminopyridine (B139424) moiety, the core of 3-Ethylpyridin-2-amine, is a fundamental precursor in the synthesis of more complex heterocyclic systems with significant biological activities. Its nucleophilic amino group and the pyridine (B92270) ring's reactivity allow for its incorporation into diverse molecular frameworks.

One key application is in the synthesis of pyrimidine (B1678525) derivatives. The pyrimidine ring is a core component of numerous compounds with antimicrobial, antiviral, and antitumor properties. mdpi.com For instance, 2-aminopyridine derivatives can be used as starting materials in multi-step syntheses to construct substituted pyrimidines. A general strategy involves the condensation of a 2-aminopyridine precursor with other reagents to form the pyrimidine ring, which is then further functionalized to produce a library of target compounds. mdpi.commdpi.com

Another synthetic application involves multicomponent reactions to create novel heterocyclic compounds. For example, 2-picolylamine (2-aminomethylpyridine), a structural analog of 2-aminopyridine, is used in an efficient one-pot reaction with arenaldehydes and 3-mercaptopropionic acid to synthesize a series of thiazinanone derivatives. nih.gov These compounds have been investigated for their antioxidant properties, demonstrating the utility of pyridinamine precursors in generating novel bioactive agents. nih.gov The versatility of the 2-aminopyridine scaffold thus provides a robust platform for the development of new therapeutic candidates.

Structure-Activity Relationship (SAR) Studies of Pyridinamine Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For pyridinamine derivatives, these studies have provided valuable insights into how molecular modifications influence potency and selectivity.

The biological activity of pyridinamine and related scaffolds like pyrimidine is highly sensitive to the nature and position of substituents on the aromatic rings.

Amino Groups: The position of amino groups on aryl substituents can dramatically alter inhibitory activity. In a series of diaryl substituted pyrimidines, it was found that amino groups in the para-position of the aromatic rings provided the highest activity against nitric oxide (NO) and interleukin-6 (IL-6) secretion. nih.gov Conversely, amino groups at the ortho- or meta-positions led to a sharp decrease in inhibitory effects. nih.gov

Methoxy (B1213986) Groups: The number and position of methoxy (-OCH3) groups also play a significant role. Studies on the antiproliferative activity of pyridine derivatives have shown that increasing the number of methoxy substituents generally leads to increased activity, reflected by lower IC50 values. mdpi.com

Halogens: The incorporation of halogen atoms, such as fluorine, is a common strategy in medicinal chemistry to modulate a compound's electronic properties and metabolic stability. nih.gov In pyrazolo[1,5-a]pyrimidin-7-amine (B181362) derivatives designed as anti-mycobacterial agents, the most effective analogs contained a 3-(4-fluoro)phenyl group, highlighting the positive impact of this substituent on activity. mdpi.com

Alkyl Groups: The introduction of small alkyl groups, such as the ethyl group in this compound, can influence lipophilicity and steric interactions with the target protein. In a series of neuronal nitric oxide synthase (nNOS) inhibitors based on the 2-aminopyridine scaffold, a methyl group at the 4-position of the pyridine ring was part of a promising inhibitor. nih.gov

These findings demonstrate that careful selection and placement of substituents are critical for designing potent and selective pyridinamine-based therapeutic agents.

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for biological activity. For pyridinamine derivatives, this approach has been used to understand their interaction with specific biological targets.

For a series of diaryl substituted azines, a plane-conjugated heteroaromatic scaffold, linker amino groups, and specific substituents like fluorine atoms were identified as decisive factors for efficient and selective inhibitory action. nih.gov These features constitute the key elements of the pharmacophore for targeting IL-6 and NO.

In the development of inhibitors for Interleukin-2 inducible T-cell kinase (Itk), the 3-aminopyrid-2-one motif served as a starting fragment. nih.gov Functionalization of the 3-amino group was crucial for enhancing inhibitory activity, while the introduction of a substituted heteroaromatic ring at another position was key to achieving selectivity. This systematic modification based on a core pharmacophore allowed for the development of potent and selective inhibitors. nih.gov

Inhibitory Effects on Enzymes and Receptors

Derivatives of this compound have been investigated for their inhibitory effects on a range of enzymes and receptors involved in various disease pathways.

Phosphodiesterase (PDE) Inhibition: Phosphodiesterases are enzymes that degrade cyclic nucleotides like cAMP and cGMP. nih.gov Certain pyridone derivatives, which are structurally related to pyridinamines, have shown cardiotonic activity through the inhibition of Phosphodiesterase-3 (PDE-3). ekb.eg This inhibition prevents the degradation of cAMP, leading to downstream physiological effects. ekb.eg The class of PDE inhibitors is broad, with different subtypes (e.g., PDE-3, PDE-4, PDE-5) representing targets for various conditions, including chronic obstructive pulmonary disease and erectile dysfunction. nih.govclevelandclinic.org

Nitric Oxide Synthase (NOS) Inhibition: Overproduction of nitric oxide by neuronal nitric oxide synthase (nNOS) is implicated in neurodegenerative disorders. rsc.org Consequently, developing selective nNOS inhibitors is a key therapeutic goal. A series of 2-aminopyridine derivatives have been developed as potent and selective human nNOS inhibitors. nih.gov One promising compound, 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine, demonstrated excellent potency and selectivity for human nNOS over other isoforms (eNOS and iNOS). nih.gov Theoretical studies have also suggested that various amino-derivatives, including those with a pyridine structure, have a high affinity for the NOS enzyme surface, indicating their potential as inhibitors. cerradopub.com.br

Fatty Acid Amide Hydrolase (FAAH) Inhibition: FAAH is an enzyme that degrades endogenous cannabinoid ligands like anandamide. nih.gov Inhibiting FAAH can produce analgesic and anti-inflammatory effects. N-(3-methylpyridin-2-yl)amide derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen (B1673479) have been synthesized and evaluated as dual FAAH and cyclooxygenase (COX) inhibitors. nih.gov The compound Flu-AM1, an N-(3-methylpyridin-2-yl)amide derivative of flurbiprofen, was shown to be a dual-action inhibitor of both FAAH and COX. nih.gov

The table below summarizes the inhibitory activities of selected pyridinamine analogs against various enzymes.

| Compound Class | Target Enzyme | Key Findings |

| Pyridone Derivatives | Phosphodiesterase-3 (PDE-3) | Exhibit cardiotonic activity by preventing cAMP degradation. ekb.eg |

| 2-Aminopyridine Derivatives | Neuronal Nitric Oxide Synthase (nNOS) | A derivative showed high potency (Ki = 48 nM for human nNOS) and selectivity (388-fold over eNOS). nih.gov |

| N-(3-methylpyridin-2-yl)amides | Fatty Acid Amide Hydrolase (FAAH) | A flurbiprofen derivative (Flu-AM1) acts as a dual inhibitor of FAAH and COX enzymes. nih.gov |

In addition to enzyme inhibition, pyridinamine analogs have been studied for their ability to bind to specific receptors.

Nicotinic Acetylcholine Receptors (nAChRs): The 3-(2-Aminoethyl)pyridine structure, an isomer of this compound, retains affinity for the α4β2 subtype of neuronal nACh receptors. lookchem.com This demonstrates that even slight modifications of the pyridine core can lead to interactions with important neurotransmitter receptors.

Adenosine (B11128) Receptors: A series of novel 7-amino-5-oxo-2-substituted-aryl/hetero-aryl-5,8-dihydro nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine-6-carbonitriles were synthesized and evaluated for their binding affinity to human adenosine receptors (ARs). nih.gov A compound with a phenyl ring at the 2-position showed high affinity and selectivity for the hA1 subtype (Ki = 0.076 μM). Replacing the phenyl ring with a smaller thiophene (B33073) ring further improved the affinity for the hA1 receptor (Ki = 0.051 μM), indicating that the pyridinamine scaffold can be tailored to achieve potent and selective receptor binding. nih.gov

Exploration in Therapeutic Areas

Analogs of this compound, particularly those featuring the 2-aminopyridine core, have been synthesized and evaluated for their potential in treating a range of human diseases, including those related to inflammation, microbial infections, cancer, and neurological disorders.

Anti-inflammatory Activity:

The anti-inflammatory potential of pyridine derivatives is a significant area of research. rsc.orgacs.org Compounds incorporating the pyridine ring have been shown to inhibit key inflammatory mediators. rsc.org For instance, a novel mononuclear copper complex incorporating 4-aminopyridine, an isomer of aminopyridine, demonstrated notable anti-inflammatory activity by inhibiting the 5-lipoxygenase (5-LOX) enzyme. rsc.org Another study on thiazole-based hydrazides linked to a pyridine moiety revealed anti-inflammatory properties through the inhibition of protein denaturation. acs.org Specifically, a derivative with hydroxyl and methoxy substituents showed enhanced activity, highlighting the importance of substitution patterns on the pyridine ring for anti-inflammatory effects. acs.org

Antimicrobial Activity:

The 2-aminopyridine moiety is a key feature in many compounds investigated for their antimicrobial properties. nih.gov Studies on various 2-amino-5-substituted pyridine derivatives have demonstrated that the nature and position of substituents significantly influence their fungicidal and bactericidal activity. researchgate.net For example, one synthesized 2-aminopyridine derivative showed potent activity against Gram-positive bacteria, including S. aureus and B. subtilis. nih.gov Furthermore, linking the 2-aminopyridine core with other heterocyclic systems, such as thiazole, has yielded compounds with promising antibacterial profiles. derpharmachemica.com Research has also shown that certain Mannich bases derived from pyridin-2-ylamine exhibit moderate activity against both bacteria and fungi. mdpi.com

Anticancer Activity:

The pyridine nucleus is integral to many anticancer agents. ekb.eg Analogs of this compound, such as those based on the thieno[2,3-c]pyridine (B153571) and imidazo[1,2-α]pyridine scaffolds, have shown promising results. In a study on thieno[2,3-c]pyridine derivatives, a compound with a thiomorpholine (B91149) substituent displayed the highest percentage of inhibition against breast cancer (MCF7) cell lines, comparable to the standard drug cisplatin. nih.gov Another investigation into 3-aminoimidazole[1,2-α]pyridine analogues identified a derivative with a 2,4-difluorophenyl substitution at the C-2 position and a p-fluorophenyl amine at the C-3 position as being highly effective against MCF-7 cells with an IC50 value of 9.60 ± 3.09 µM. westminster.ac.uk Furthermore, pyridine-bridged analogues of Combretastatin-A4 have been synthesized and shown to potently inhibit cell survival and growth. nih.gov Pyrido[2,3-d]pyrimidine derivatives have also been investigated, with some compounds showing greater efficacy than doxorubicin (B1662922) in the HepG-2 cell line. rsc.org

Neurological Disorders:

The development of agents targeting neurological disorders has also utilized the 2-aminopyridine scaffold. A series of potent and selective human neuronal nitric oxide synthase (hnNOS) inhibitors were developed based on this structure. nih.gov One promising inhibitor, 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine dihydrochloride, exhibited excellent potency for both rat and human nNOS, suggesting its potential for treating various neurological conditions. nih.gov In the context of Parkinson's disease, derivatives of N-(6-methoxypyridin-3-yl)quinoline-2-amine have been designed and synthesized to image aggregated α-synuclein, a hallmark of the disease. mdpi.comnih.gov These compounds have shown high affinity for α-synuclein and the ability to penetrate the blood-brain barrier. mdpi.com

Table 1: Summary of Therapeutic Investigations of this compound Analogs

| Therapeutic Area | Compound Class/Analog | Key Findings | Reference |

|---|---|---|---|

| Anti-inflammatory | 4-Aminopyridine Copper Complex | Demonstrated significant inhibition of the 5-lipoxygenase (5-LOX) enzyme. | rsc.org |

| Pyridine-Thiazole Hydrazides | Showed anti-inflammatory activity via inhibition of protein denaturation. | acs.org | |

| Antimicrobial | Substituted 2-Aminopyridines | Compound 2c exhibited high activity against Gram-positive bacteria (S. aureus, B. subtilis) with a MIC of 0.039 µg·mL−1. | nih.gov |

| Thiazolyl-Pyridin-2-amine Derivatives | N-[4-(4'-fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine showed promising antibacterial properties. | derpharmachemica.com | |

| Anticancer | Thieno[2,3-c]pyridine Derivatives | Compound 6i showed 95.33% growth inhibition against MCF7 breast cancer cells at 100 µM. | nih.gov |

| 3-Aminoimidazole[1,2-α]Pyridine Analogs | Compound 18 was most effective against MCF-7 cells with an IC50 of 9.60 ± 3.09 µM. | westminster.ac.uk | |

| Pyrido[2,3-d]pyrimidine Derivatives | Compounds 52 and 55 were more effective (IC50 = 0.3 μM) than doxorubicin in the HepG-2 cell line. | rsc.org | |

| Neurological Disorders | 2-Aminopyridine hnNOS Inhibitors | A derivative showed excellent potency for human nNOS (Ki = 48 nM) and high permeability. | nih.gov |

| N-(6-methoxypyridin-3-yl)quinoline-2-amine Derivatives | Developed as PET probes with high affinity for α-synuclein aggregates in Parkinson's disease. | mdpi.comnih.gov |

Insecticidal and Antifungal Activity Studies of Related Compounds

The pyridine ring is a cornerstone of many agrochemicals, and compounds related to this compound have been extensively studied for their insecticidal and antifungal properties.

Insecticidal Activity:

A wide range of pyridine derivatives have been synthesized and tested for their effectiveness against various insect pests. acs.orgnih.gov For example, a series of functionalized pyridine derivatives were prepared and evaluated against the cowpea aphid, Aphis craccivora. acs.org Among these, compounds 1f and 1d demonstrated the highest insecticidal activity, with LC50 values of 0.080 and 0.098 mg/L, respectively, against nymphs. acs.org Another study focused on 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties, which showed potent activity against Mythimna separata. nih.gov The presence of different functional groups on the pyridine structure has been shown to result in a variety of insecticidal activities. nih.gov It has been noted that compounds containing a distyrylpyridine moiety often exhibit higher insecticidal bioefficacy than those with a dimethylpyridine structure. nih.gov

Antifungal Activity:

The antifungal potential of pyridine-based compounds is also well-documented. Aminopyrifen, a novel 2-aminonicotinate fungicide, has demonstrated high activity against a broad spectrum of plant pathogenic fungi, particularly Ascomycetes. researchgate.net It effectively inhibits germ-tube elongation in fungi like Botrytis cinerea at very low concentrations. researchgate.net Additionally, pyrimidine derivatives, which share a nitrogen-containing heterocyclic structure, have been synthesized and shown to possess potent fungicidal activities against various phytopathogenic fungi, in some cases exceeding the efficacy of commercial fungicides. nih.gov The evaluation of 2-amino-5-substituted pyridine derivatives revealed that substitutions at different positions on the pyridine ring, as well as the nature of the substituent, have a notable impact on fungicidal activity. researchgate.net

Table 2: Summary of Insecticidal and Antifungal Activity of Related Compounds

| Activity | Compound Class/Analog | Target Organism | Key Findings | Reference |

|---|---|---|---|---|

| Insecticidal | Functionalized Pyridine Derivatives | Aphis craccivora (cowpea aphid) | Compound 1f showed the highest toxicity with an LC50 of 0.080 mg/L against nymphs. | acs.org |

| 2-Phenylpyridine Derivatives | Mythimna separata | Several analogs exhibited 100% inhibition at a concentration of 500 mg/L. | nih.gov | |

| Distyrylpyridine Derivatives | Cowpea Aphid | Possess higher insecticidal bioefficacy compared to dimethylpyridine analogs. | nih.gov | |

| Antifungal | Aminopyrifen (2-aminonicotinate) | Plant Pathogenic Fungi (e.g., Botrytis cinerea) | High antifungal activity with EC50 values ranging from 0.0039–0.23 mg/L in vitro. | researchgate.net |

| Substituted Pyrimidine Derivatives | Phytopathogenic Fungi | Many synthesized compounds showed potent fungicidal activities, some superior to commercial controls. | nih.gov | |

| 2-Amino-5-substituted Pyridines | Phytopathogenic Fungi and Bacteria | Substituent position and nature significantly affect fungicidal and bactericidal activity. | researchgate.net |

Compound Names Mentioned

Environmental Aspects and Degradation Pathways

Environmental Occurrence and Sources of Pyridine (B92270) Derivatives

Pyridine and its derivatives are introduced into the environment from both natural and anthropogenic sources. While naturally occurring in trace amounts in some plants like belladonna and as volatile compounds in roasted foods, the primary environmental load stems from human activities. wikipedia.org Industrial processes are significant contributors, including coal gasification, oil shale processing, steel manufacturing, and coking operations. wikipedia.orgnih.govnih.gov For instance, the atmosphere at oil shale processing plants can contain pyridine concentrations up to 13 μg/m³, and levels of 53 μg/m³ have been measured in groundwater near coal gasification sites. wikipedia.org

Alkylpyridines, a class that includes 3-Ethylpyridin-2-amine, are noted as toxic environmental pollutants frequently detected in surface and groundwaters adjacent to synthetic chemical industries. researchgate.netresearchgate.netasm.org These compounds are used extensively as intermediates in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, solvents, and paints, leading to their potential release through industrial effluents. nih.govresearchgate.net Due to their higher water solubility compared to their homocyclic analogs, pyridine derivatives can be readily transported through soil layers, posing a risk of groundwater contamination. nih.govresearchgate.net While specific environmental monitoring data for this compound is scarce, its structural similarity to other widely used alkylpyridines suggests its potential presence in localized areas associated with its manufacture and use.

Biodegradation of Alkylpyridines (e.g., by microbial strains)

Biological degradation is a crucial mechanism for the removal of pyridine derivatives from the environment. Numerous bacteria, isolated from soil and sludge, can utilize pyridines as their sole source of carbon, nitrogen, and energy. researchgate.nettandfonline.com The biodegradability of the pyridine ring is, however, significantly influenced by the nature and position of its substituents. researchgate.nettandfonline.com

Significant research into the biodegradation of 3-substituted alkylpyridines has been conducted using the bacterium Gordonia nitida LE31, which is capable of degrading both 3-methylpyridine (B133936) (3-MP) and 3-ethylpyridine (B110496) (3-EP). researchgate.netasm.orgnih.gov Studies have shown that cells of G. nitida LE31 grown on 3-methylpyridine can degrade 3-ethylpyridine without a lag period, and vice versa, which indicates the presence of a shared or inducible enzymatic pathway for both compounds. asm.org This degradation is accompanied by the release of ammonium (B1175870) ions, confirming the cleavage and mineralization of the nitrogen-containing heterocyclic ring. asm.orgnih.gov

Another strain, Rhodococcus pyridinivorans HR-1, has also demonstrated the ability to degrade pyridine, showcasing the metabolic diversity among bacteria in handling these compounds. mdpi.com

Identification of Metabolites and Degradation Intermediates

The elucidation of degradation pathways relies on the identification of intermediate metabolites. For many simple pyridine derivatives, biodegradation proceeds through pathways involving hydroxylated intermediates. researchgate.netresearchgate.netsemanticscholar.org However, the degradation of 3-ethylpyridine by Gordonia nitida LE31 appears to follow a novel pathway.

In this specific case, cyclic intermediates were not detected. Instead, formic acid was identified as a key metabolite, suggesting a distinct mechanism of ring cleavage. researchgate.netasm.orgnih.gov The degradation of 3-MP and 3-EP by this strain is proposed to occur via a pathway involving the cleavage of the C-2–C-3 bond of the pyridine ring. researchgate.netasm.org This is distinct from other known pathways, such as the oxidation of the alkyl side group observed in other bacteria. nih.gov

For the degradation of unsubstituted pyridine by other bacteria like Arthrobacter sp., a different set of intermediates has been identified, leading to the formation of succinic acid. nih.govresearchgate.net This highlights the diversity of metabolic strategies employed by microorganisms to break down the stable pyridine ring.

| Original Compound | Microbial Strain | Identified Metabolite(s) | Proposed Pathway Feature |

|---|---|---|---|

| 3-Ethylpyridine | Gordonia nitida LE31 | Formic acid | C-2–C-3 ring cleavage |

| 3-Methylpyridine | Gordonia nitida LE31 | Formic acid | C-2–C-3 ring cleavage |

| Pyridine | Arthrobacter sp. 68b | (Z)-N-(4-oxobut-1-enyl)formamide, Succinic acid | Direct oxidative ring cleavage |

| Pyridine | Bacillus sp. | Succinate (B1194679) semialdehyde, Formate | Ring cleavage |

Enzymatic Mechanisms Involved in Biodegradation

The breakdown of pyridine compounds is catalyzed by specific enzymes. In the case of Gordonia nitida LE31 degrading 3-ethylpyridine and 3-methylpyridine, increased activities of levulinic aldehyde dehydrogenase and formamidase were observed in cells grown on these substrates compared to those grown on acetate (B1210297). researchgate.netasm.orgnih.gov This enzymatic evidence supports the proposed novel degradation pathway.

In contrast, the degradation of other pyridine derivatives often involves different enzymatic machinery. Hydroxylation is a common initial step, catalyzed by monooxygenases or dioxygenases. nih.govmdpi.com For example, the degradation of pyridine in Arthrobacter sp. strain 68b is initiated by a two-component flavin-dependent monooxygenase system (PyrA and PyrE) that performs a direct oxidative cleavage of the pyridine ring. nih.gov Subsequent steps in this pathway are catalyzed by a dehydrogenase, an amidohydrolase, and a succinate semialdehyde dehydrogenase. nih.gov The type of enzyme involved can be influenced by the position of substitution on the pyridine ring, with ortho-hydroxylations often catalyzed by multicomponent molybdenum-containing monooxygenases and meta-hydroxylations by FAD-dependent monooxygenases. nih.gov

| Enzyme/Enzyme System | Microbial Strain | Substrate(s) | Function |

|---|---|---|---|

| Levulinic aldehyde dehydrogenase | Gordonia nitida LE31 | 3-Ethylpyridine, 3-Methylpyridine | Metabolism of ring cleavage product |

| Formamidase | Gordonia nitida LE31 | 3-Ethylpyridine, 3-Methylpyridine | Metabolism of ring cleavage product |

| Pyridine monooxygenase (two-component) | Arthrobacter sp. 68b | Pyridine | Initial oxidative ring cleavage |

| (Z)-N-(4-oxobut-1-enyl)formamide dehydrogenase | Arthrobacter sp. 68b | (Z)-N-(4-oxobut-1-enyl)formamide | Intermediate metabolism |

Abiotic Degradation Processes (e.g., photochemical transformations)

Besides biodegradation, abiotic processes contribute to the transformation of pyridine derivatives in the environment. researchgate.nettandfonline.com Photochemical transformation, or photolysis, is a significant abiotic degradation pathway, particularly in the atmosphere and surface waters. researchgate.netnih.gov

The irradiation of pyridine compounds with ultraviolet (UV) light can lead to their decomposition and structural rearrangement. arkat-usa.org For instance, vapor-phase irradiation of pyridine at 254 nm can lead to ring transposition, where the nitrogen atom migrates around the ring, forming different isomers. arkat-usa.org This process may occur through the formation of intermediates like Dewar-pyridine. At shorter wavelengths, the pyridine ring can be cleaved to form products such as acetylene (B1199291) and hydrogen cyanide. arkat-usa.org The functionalization of pyridines can also be achieved photochemically through the generation of pyridinyl radicals, which can then react with other molecules. researchgate.netnih.govacs.org These photochemical reactions are complex and depend on factors like wavelength, the presence of other chemical species, and the environmental medium.

Environmental Fate and Transport Modeling

Predicting the environmental distribution of a chemical like this compound requires the use of fate and transport models. cdc.gov These models are mathematical tools that simulate a chemical's movement and transformation through different environmental media like air, water, soil, and sediment. epa.govpnnl.gov

The models rely on key physical and chemical properties of the compound, as well as site-specific environmental conditions. cdc.govepa.govepa.gov Essential parameters for modeling the fate of pyridine derivatives include:

Water Solubility: High water solubility, a characteristic of many pyridine derivatives, suggests a potential for leaching through soil and transport in groundwater. nih.govresearchgate.net

Vapor Pressure and Henry's Law Constant: These values determine the tendency of a compound to volatilize from water or soil into the atmosphere. nih.govepa.gov

Soil Adsorption Coefficient (Koc): This parameter describes how strongly a chemical binds to the organic matter in soil and sediment. A low Koc indicates higher mobility in soil. nih.govcdc.gov

Degradation Rates: Rates of biotic and abiotic degradation (e.g., biodegradation half-life, photolysis rate) determine the persistence of the compound in different environments. epa.gov

While a complete set of these parameters is not available for this compound specifically, data from related pyridine compounds can be used to estimate its likely environmental behavior. Modeling would predict its partitioning between air, water, and soil, and its potential to be transported away from source areas. cdc.gov

| Parameter | Description | Environmental Significance |

|---|---|---|

| Aqueous Solubility | The maximum amount of a chemical that can dissolve in water. | Influences mobility in soil and potential for groundwater contamination. |

| Vapor Pressure | The pressure exerted by a vapor in equilibrium with its solid or liquid phase. | Indicates the tendency of a chemical to exist in a gaseous state. |

| Henry's Law Constant | The ratio of a chemical's concentration in air to its concentration in water at equilibrium. | Determines the likelihood of volatilization from water bodies. |

| Soil Adsorption Coefficient (Koc) | A measure of a chemical's tendency to adsorb to soil organic carbon. | High Koc values indicate low mobility in soil; low values suggest a leaching risk. |

| Biodegradation Half-Life | The time required for 50% of a chemical to be broken down by microorganisms. | A key indicator of environmental persistence. |

Future Directions and Emerging Research Avenues

Development of 3-Ethylpyridin-2-amine-Based Materials for Advanced Applications

The inherent electronic properties of the pyridin-2-amine core make it an attractive building block for advanced functional materials. Research into pyridine-containing molecules has demonstrated their utility in organic electronics and photonics. The nitrogen atom in the pyridine (B92270) ring and the exocyclic amino group of this compound can act as effective coordination sites for metal ions, opening avenues for the creation of novel metal-organic frameworks (MOFs) and coordination polymers. These materials could exhibit interesting properties such as luminescence, catalysis, or gas sorption.

Furthermore, derivatives of this compound could be engineered to function as hole-transporting materials (HTMs) in Organic Light-Emitting Diodes (OLEDs). nih.gov By analogy with other pyrene-pyridine integrated systems, where the pyridine acts as an acceptor unit, functionalization of the this compound scaffold could lead to materials with good hole extraction and transport capabilities, potentially improving the efficiency and stability of OLED devices. nih.gov The ethyl group at the 3-position can be further functionalized to tune the material's solubility, morphology, and electronic properties.

Another promising area is the development of chemosensors. The amino and pyridine nitrogen atoms can serve as binding sites for specific analytes. Modification of the this compound structure with fluorophores could lead to "turn-on" or "turn-off" fluorescent sensors for the detection of metal ions or environmentally important anions.

Table 1: Potential Applications of this compound-Based Materials

| Application Area | Potential Role of this compound Derivatives | Key Structural Features |

|---|---|---|

| Organic Electronics (OLEDs) | Hole-Transporting Materials (HTMs) | Pyridine ring as an electron acceptor; ability to functionalize for tuning electronic properties. nih.gov |

| Metal-Organic Frameworks (MOFs) | Organic Linkers/Ligands | Coordination sites at the pyridine and amino nitrogens for binding metal ions. |

| Chemosensors | Fluorescent Probes | Binding sites for analytes; platform for attaching fluorophores. |

| Dye-Sensitized Solar Cells (DSSCs) | Sensitizers or components of sensitizers | Coordination to metal centers in dyes; potential for tuning light-harvesting properties. mdpi.com |

Integration of Machine Learning and AI in Drug Discovery and Design for Pyridinamine Scaffolds

The landscape of drug discovery is being revolutionized by the integration of machine learning (ML) and artificial intelligence (AI). These computational tools can significantly accelerate the identification and optimization of new drug candidates by analyzing vast datasets to predict properties and design novel molecules. For the pyridinamine scaffold, including derivatives of this compound, AI and ML offer powerful new research avenues.

ML models can be trained on existing data for pyridinamine compounds to predict various properties, such as bioactivity against specific targets, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This predictive modeling allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources.

Furthermore, generative AI models can be employed for de novo drug design. By learning the underlying chemical patterns of known active molecules, these algorithms can propose entirely new this compound derivatives with optimized properties. These models can explore a vast chemical space to identify novel structures that may not be conceived through traditional medicinal chemistry approaches. AI can also aid in identifying new potential biological targets for the pyridinamine scaffold by analyzing complex biological data from genomics, proteomics, and transcriptomics.

Table 2: Application of AI/ML in Pyridinamine Drug Discovery

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Predictive Modeling | Training algorithms to predict bioactivity and ADMET properties. | Prioritization of synthetic targets; reduction in late-stage failures. |

| De Novo Drug Design | Using generative models to create novel molecular structures. | Discovery of novel this compound derivatives with enhanced potency and selectivity. |

| Target Identification | Analyzing biological data to identify new protein targets. | Expanding the therapeutic potential of the pyridinamine scaffold. |

| Synthesis Planning | Predicting optimal synthetic routes for target molecules. | Improving the efficiency and sustainability of synthesis. |

Sustainable Synthesis and Green Chemistry Approaches for this compound

The chemical industry is increasingly focusing on the development of sustainable and environmentally friendly synthetic methods. The synthesis of this compound and its derivatives provides a significant opportunity to apply the principles of green chemistry. Traditional methods for the synthesis of substituted pyridines often involve harsh conditions, toxic reagents, and the generation of significant waste.

Future research will likely focus on developing catalytic methods for the synthesis of 3-alkyl-2-aminopyridines. This could involve transition-metal-catalyzed cross-coupling reactions that are more atom-economical and proceed under milder conditions. acs.orgnih.gov For instance, methods utilizing palladium or copper catalysts for C-N bond formation are promising alternatives to classical methods. acs.org

Multicomponent reactions (MCRs) represent another key area of green chemistry, as they allow for the construction of complex molecules in a single step from simple starting materials, minimizing waste and improving efficiency. bohrium.comresearchgate.net The development of an MCR for the synthesis of the this compound core would be a significant advancement. Additionally, the use of greener solvents, such as water or bio-based solvents, and alternative energy sources like microwave irradiation or mechanochemistry, can further reduce the environmental impact of the synthesis. nih.govacs.org Recent advancements in synthesizing 2-aminopyridines from pyridine N-oxides under mild conditions also present a sustainable pathway that could be adapted. morressier.comthieme-connect.comnih.gov

Table 3: Green Chemistry Approaches for this compound Synthesis

| Green Chemistry Principle | Potential Application to this compound Synthesis | Example Methods |

|---|---|---|

| Catalysis | Use of efficient catalysts to reduce energy consumption and byproducts. | Palladium- or copper-catalyzed amination of substituted pyridines. acs.orgnih.gov |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials into the final product. | Multicomponent reactions (MCRs) to build the core structure in one pot. researchgate.net |

| Safer Solvents and Reagents | Replacing hazardous solvents and reagents with greener alternatives. | Use of water, ethanol, or solvent-free conditions. researchgate.netacs.org |

| Energy Efficiency | Utilizing alternative energy sources to reduce energy consumption. | Microwave-assisted synthesis. |

Exploration of Novel Biological Targets for this compound and its Derivatives

The 2-aminopyridine (B139424) moiety is a well-established pharmacophore present in numerous approved drugs and clinical candidates. rsc.org Derivatives of this scaffold have demonstrated a wide range of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. researchgate.netmdpi.com This proven track record provides a strong rationale for exploring the therapeutic potential of this compound and its derivatives against novel biological targets.

Given the activity of other 3-alkylpyridine alkaloids, derivatives of this compound could be investigated for their anticancer properties. nih.govnih.gov Research has shown that the length of the alkyl chain at the 3-position can influence cytotoxicity against cancer cell lines, suggesting that the ethyl group in this compound could be a starting point for developing a new class of anticancer agents. nih.gov

Furthermore, the 2-aminopyridine scaffold is known to be a potent inhibitor of various enzymes. For example, derivatives have been developed as inhibitors of neuronal nitric oxide synthase (nNOS) and cyclin-dependent kinase 8 (CDK8), a target in colorectal cancer. acs.orgnih.gov This suggests that a library of this compound derivatives could be screened against a panel of kinases and other enzymes to identify novel inhibitors for various diseases. The ethyl group could play a crucial role in binding to hydrophobic pockets within the active sites of these enzymes. The broad spectrum of pharmacological effects associated with 2-aminopyridine derivatives, from antifungal to analgesic, underscores the vast potential for discovering new biological activities for this compound. researchgate.net

Table 4: Potential Biological Targets for this compound Derivatives

| Therapeutic Area | Potential Biological Target Class | Rationale Based on Related Compounds |

|---|---|---|

| Oncology | Kinases (e.g., CDK8), other enzymes involved in cell proliferation | 2-amino-pyridine derivatives are known CDK8 inhibitors; 3-alkylpyridines show cytotoxicity. nih.govacs.org |

| Neurology | Neuronal Nitric Oxide Synthase (nNOS) | 2-aminopyridine scaffold is a known inhibitor of nNOS. nih.gov |

| Infectious Diseases | Bacterial or viral enzymes | 2-aminopyridine derivatives exhibit broad antibacterial and antiviral activities. researchgate.netmdpi.com |

| Inflammatory Diseases | Enzymes in inflammatory pathways (e.g., COX) | Anti-inflammatory properties have been reported for the 2-aminopyridine scaffold. researchgate.net |

Q & A

Q. What are the typical synthetic routes for preparing 3-Ethylpyridin-2-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or coupling reactions. For example, fluorinated pyridine derivatives (e.g., 3,5-Difluoro-4-methylpyridin-2-amine) are synthesized through nucleophilic substitution of pentafluoropyridine with sodium azide, followed by functional group transformations . Copper-catalyzed coupling reactions, as seen in the synthesis of ethyl 2-((4-chloropyridin-2-yl)amino)oxazole-4-carboxylate, may also be adapted by replacing substrates with ethyl-containing precursors . Optimization strategies include:

- Catalyst selection : Copper acetate (Cu(OAc)₂) and triethylamine (Et₃N) enhance coupling efficiency .

- Solvent choice : Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) improves solubility .

- Temperature control : Room temperature for coupling vs. reflux for substitution .

Q. How should researchers handle and store this compound to ensure laboratory safety and compound stability?

- Methodological Answer :

- Handling : Avoid dust/aerosol formation; use PPE (gloves, goggles) and work in a fume hood. Skin contact requires immediate washing with soap .

- Storage : Keep in airtight, labeled containers away from light and moisture. Sand or vermiculite can be used for spill containment .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on neighboring substituents. Pyridine protons typically resonate at δ 7.0–8.5 ppm, while ethyl groups appear as triplets (CH₂) and quartets (CH₃) .

- FT-IR : Identify N–H stretches (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight (MW = 122.17 g/mol for analogous pyridinamines) via ESI-MS .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, halogen effects) influence the crystallographic packing of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals that pyridinamine derivatives form centrosymmetric dimers via N–H···N hydrogen bonds (e.g., 3-Chloropyridin-2-amine, R factor = 0.059) . Ethyl groups may introduce steric effects, altering packing motifs. Short Cl···Cl interactions (3.278 Å in chlorinated analogs) suggest halogen bonding could be explored in ethyl-substituted variants .

Q. What analytical techniques are critical for resolving contradictions between computational predictions and experimental data in structural characterization?

- Methodological Answer :

- Complementary techniques : Compare SCXRD (definitive bond lengths/angles) with DFT-optimized geometries .

- Spectroscopic validation : Overlay experimental FT-IR/Raman spectra with computational vibrational modes .

- Statistical metrics : Use R factors (<0.06 for high-quality XRD) and RMSD values to quantify discrepancies .

Q. How can machine learning enhance the optimization of reaction pathways for this compound synthesis?

- Methodological Answer : Platforms like LabMate.AI integrate reaction data (e.g., yields, conditions) to predict optimal parameters. For example, AI-driven analysis of Cu-catalyzed coupling reactions can recommend solvent/catalyst combinations or temperature gradients to maximize yield .

Data Contradiction Analysis

Q. How should researchers address conflicting data between NMR and mass spectrometry results?

- Methodological Answer :

- Repetition : Re-run experiments to rule out instrumental error.

- Alternative techniques : Use high-resolution MS (HRMS) to confirm molecular formulas and 2D NMR (COSY, HSQC) to resolve peak overlaps .

- Computational validation : Compare experimental NMR shifts with DFT-generated chemical shifts .

Coordination Chemistry Applications

Q. What role does this compound play as a ligand in transition metal complexes?

- Methodological Answer : Pyridinamine derivatives act as monodentate or bidentate ligands. For example, 2-Ethylpyridine forms stable Cu(II) complexes with distorted square-planar geometries, characterized by UV-Vis (d→d transitions at ~600 nm) and EPR (g∥ > g⊥) . Ethyl groups may sterically hinder coordination, requiring tailored reaction stoichiometry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.